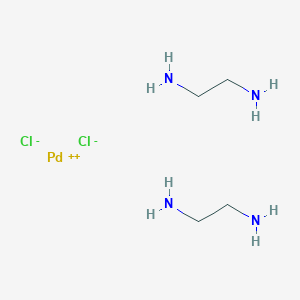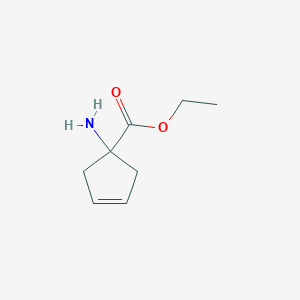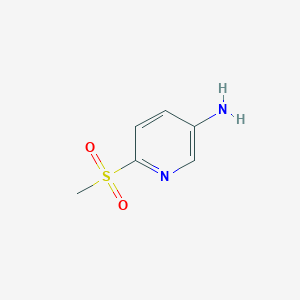
Palladium ethylenediamine dichloride
Vue d'ensemble
Description
Palladium ethylenediamine dichloride is a chemical compound with the molecular formula C4H16Cl2N4Pd. It is used as a catalyst for various reactions, including the synthesis of 6-(substituted benzyl)imidazo[2,1-b][1,3]thiazole and Sonogashira-coupling reactions .
Synthesis Analysis
The synthesis of palladium ethylenediamine dichloride involves grafting ethylenediamine onto chemically modified activated carbon, followed by the reaction with palladium chloride and then the reduction with potassium borohydride .Molecular Structure Analysis
The molecular structure of palladium ethylenediamine dichloride is represented by the linear formula Pd(H2NCH2CH2NH2)Cl2 .Chemical Reactions Analysis
Palladium ethylenediamine dichloride is known to catalyze various reactions. It is used in the synthesis of 6-(substituted benzyl)imidazo[2,1-b][1,3]thiazole and Sonogashira-coupling reactions . It also acts as a reactant for the self-assembly of a ring-in-ring complex, metal binding with glycose phosphates, and the synthesis of mixed-metal, mixed-pyrimidine self-assembling metallacalix[n]arenes .Physical And Chemical Properties Analysis
Palladium ethylenediamine dichloride is a solid substance . It has a molecular weight of 237.42 . More detailed physical and chemical properties may require specific experimental measurements.Applications De Recherche Scientifique
Pd/C-Catalyzed Reactions
Palladium on carbon (Pd/C) has attracted much attention due to its excellent catalytic activity in a variety of different organic reactions . The application of Pd/C catalysis dates back to 1972, when Heck and co-workers first used the Pd/C catalyst system for the Heck coupling reaction . Since then, Pd/C has proven to be very beneficial in cross-coupling reactions .
Heterogeneous Catalyst
Palladium tightly bound to nanoparticle activated carbon has a large surface area and, thus, high catalytic efficiency . Repeated filtration processes are possible due to their high stability, so the Pd/C can be easily recycled and reused with little loss of activity . Their high tolerance to strong acids or bases, air, and moisture makes Pd/C catalysts suitable for a variety of reactions under moderate or harsh conditions .
Ligand-Free Catalytic Systems
Ligand-free catalytic systems avoid the use of hazardous reagents, making the protocols much cleaner and environmentally friendly . However, in certain cases, ligands still play an important role; for example, in the presence of a ligand, the reaction rate and activity are much higher than in ligandless catalytic systems .
Heck Reaction
Ethylenediamine-functionalized activated carbon anchored palladium catalyst was prepared via grafting ethylenediamine onto chemically modified activated carbon, followed by the reaction with palladium chloride and then the reduction with potassium borohydride . This catalyst was applied for the Heck reaction of aryl halides with olefins .
Recyclable Catalyst
The ethylenediamine-functionalized activated carbon anchored palladium catalyst can be recovered by simple filtration and reused several times without significant loss of activity and selectivity .
Late-Transition Metal Complexes
The research of late-transition metal complex as pre-catalysts for ethylene polymerization was initiated with the pioneer work of nickel and palladium complexes bearing α-diimine ligands .
Safety And Hazards
Orientations Futures
The future directions of palladium ethylenediamine dichloride research could involve exploring its potential applications in various fields. For instance, its use in the pharmaceutical industry and the wider synthetic chemistry community could be further investigated . Additionally, environmentally friendly approaches for the synthesis of palladium ethylenediamine dichloride could be explored .
Propriétés
IUPAC Name |
ethane-1,2-diamine;palladium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDQNUWZQXYUDP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.[Cl-].[Cl-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16Cl2N4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937000 | |
| Record name | Palladium(2+) chloride--ethane-1,2-diamine (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium ethylenediamine dichloride | |
CAS RN |
16483-18-4 | |
| Record name | Palladium(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, chloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016483184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+) chloride--ethane-1,2-diamine (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(ethylenediamine-N,N')palladium(2+) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)
![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)
![(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B174364.png)
![7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B174367.png)



